molecular formula C17H23Br5O2 B12584021 11-(Pentabromophenoxy)undecan-1-ol CAS No. 281654-33-9

11-(Pentabromophenoxy)undecan-1-ol

Cat. No.: B12584021
CAS No.: 281654-33-9
M. Wt: 658.9 g/mol
InChI Key: NDJVFGICPDKJQV-UHFFFAOYSA-N
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Description

11-(Pentabromophenoxy)undecan-1-ol (C₇₂H₇₈O₂) is a brominated aromatic ether derivative of undecanol. It features a pentabromophenoxy group attached to the terminal hydroxyl group of an 11-carbon aliphatic chain. This compound is synthesized for specialized applications, likely as a precursor for flame retardants or surfactants, given its structural similarity to brominated diphenyl ethers (BDEs) .

Properties

CAS No.

281654-33-9

Molecular Formula

C17H23Br5O2

Molecular Weight

658.9 g/mol

IUPAC Name

11-(2,3,4,5,6-pentabromophenoxy)undecan-1-ol

InChI

InChI=1S/C17H23Br5O2/c18-12-13(19)15(21)17(16(22)14(12)20)24-11-9-7-5-3-1-2-4-6-8-10-23/h23H,1-11H2

InChI Key

NDJVFGICPDKJQV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pentabromophenoxy)undecan-1-ol typically involves the reaction of 11-bromo-1-undecanol with pentabromophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 11-(Pentabromophenoxy)undecan-1-ol.

Industrial Production Methods

Industrial production of 11-(Pentabromophenoxy)undecan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(Pentabromophenoxy)undecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 11-(Pentabromophenoxy)undecanal or 11-(Pentabromophenoxy)undecanoic acid.

    Reduction: Formation of less brominated derivatives.

    Substitution: Formation of 11-(Pentabromophenoxy)undecylamine or other substituted derivatives.

Scientific Research Applications

11-(Pentabromophenoxy)undecan-1-ol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studying the effects of brominated compounds on biological systems.

    Medicine: Investigating potential therapeutic applications of brominated compounds.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-(Pentabromophenoxy)undecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Undecanol Derivatives
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications
11-(Pentabromophenoxy)undecan-1-ol Pentabromophenoxy C₇₂H₇₈O₂ 1,001.3 Flame retardants, surfactants
11-(Trichlorosilyl)undecan-1-ol Trichlorosilyl C₁₁H₂₁Cl₃OSi 307.7 SAMs for surface modification
11-(9-Carbazolyl)-1-undecanol 9-Carbazolyl C₂₃H₃₃NO 339.5 Organic electronics, photovoltaics
11-Bromoundecan-1-ol Bromine C₁₁H₂₃BrO 251.2 Synthetic precursor
1,2-Bis(pentabromophenoxy)ethane Pentabromophenoxy (dimeric) C₁₄H₆Br₁₀O₂ 971.2 Flame retardant alternative to BDEs
Key Observations:
  • Brominated vs. Chlorinated Groups: The pentabromophenoxy group in 11-(Pentabromophenoxy)undecan-1-ol provides higher flame retardancy compared to trichlorosilyl groups, which are used for surface anchoring .
  • Aromatic vs. Heteroaromatic Groups: The carbazolyl group in 11-(9-carbazolyl)-1-undecanol enables π-conjugation for electronic applications, contrasting with the purely flame-retardant role of brominated derivatives .

11-(Pentabromophenoxy)undecan-1-ol

For example:

  • 11-Bromoundecan-1-ol : Produced by reacting 1,11-undecanediol with brominating agents like PBr₃ in THF under inert conditions .
  • 11-(9-Carbazolyl)-1-undecanol: Synthesized via alkylation of carbazole with 11-bromoundecanol in toluene using tetrabutylammonium bromide as a phase-transfer catalyst .

Comparison of Yields and Conditions

  • 11-Bromoundecan-1-ol : ~83% yield under optimized alkylation conditions .
  • Adamantane Derivatives : Lower yields (~12%) due to steric hindrance in reactions involving bulky adamantyl groups .

Physical and Chemical Properties

Table 2: Key Properties of Undecanol Derivatives
Compound Name Solubility Log Kow (Octanol-Water) Thermal Stability Key Functional Traits
11-(Pentabromophenoxy)undecan-1-ol <0.1 μg/L (water) 9.97 (estimated) High Flame resistance, low volatility
11-(Trichlorosilyl)undecan-1-ol Insoluble in water N/A Moderate Surface reactivity for SAMs
11-Bromoundecan-1-ol Soluble in THF 4.1 Moderate Versatile synthetic precursor

Environmental and Regulatory Considerations

  • Persistence: Brominated compounds like 11-(Pentabromophenoxy)undecan-1-ol exhibit environmental half-lives exceeding 150 days in soil, raising concerns about long-term accumulation .
  • Regulatory Status: The Stockholm Convention restricts BDEs due to toxicity; alternatives like 1,2-bis(pentabromophenoxy)ethane are being explored .

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